molecular formula C8H5Br2NOS B8682755 2,7-Dibromo-4-methoxybenzo[d]thiazole

2,7-Dibromo-4-methoxybenzo[d]thiazole

Cat. No. B8682755
M. Wt: 323.01 g/mol
InChI Key: OPZMIAAAAYCZJC-UHFFFAOYSA-N
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Patent
US06313116B1

Procedure details

Starting from 2-bromo-4-methoxybenzothiazole (1.6 g), N-bromosuccinamide (0.91 g) and acetonitrile (100 ml). Purification by flash chromatography (eluent 20% ethylacetate/hexane) yielded the title compound as an off-white solid (1.8 g). TLC Rf 0.31 (20% ethyl acetate in heptane).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:5]=2[N:6]=1.[Br:13]NC(=O)CCC(N)=O>C(#N)C>[Br:1][C:2]1[S:3][C:4]2[C:10]([Br:13])=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC=1SC2=C(N1)C(=CC=C2)OC
Step Two
Name
Quantity
0.91 g
Type
reactant
Smiles
BrNC(CCC(=O)N)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (eluent 20% ethylacetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC2=C(N1)C(=CC=C2Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 119.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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